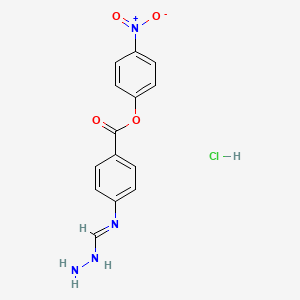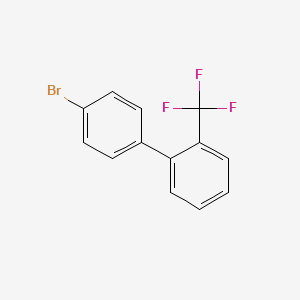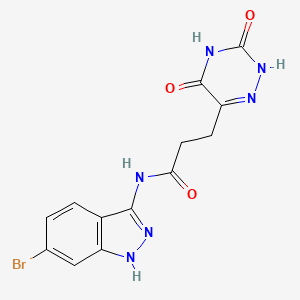
8-Oxa-3,5-dithia-4-stannahexadecanoic acid, 4,4-dioctyl-7-oxo-, octyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate is an organometallic compound with the molecular formula C36-H72-O4-S2-Sn. It is known for its use in the thermal stabilization of polyvinyl chloride (PVC) and other polymers . This compound is characterized by its unique structure, which includes a tin (Sn) atom coordinated with sulfur (S) and oxygen (O) atoms, making it a versatile additive in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate typically involves the reaction of dioctyltin oxide with thioacetic acid derivatives under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality . The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Nucleophiles: Alcohols, amines, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various esters and thioesters.
Applications De Recherche Scientifique
Diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry, particularly in the production of PVC.
Biology: Investigated for its potential use in biological systems due to its organometallic nature.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Widely used as a heat stabilizer in the plastics industry.
Mécanisme D'action
The mechanism of action of diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate involves its ability to stabilize polymers by interacting with free radicals and preventing their propagation . The tin atom in the compound plays a crucial role in this process by forming stable complexes with radicals, thereby inhibiting degradation reactions . The sulfur atoms also contribute to the stabilization by forming strong bonds with the polymer chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioctyltin bis(isooctyl thioglycolate) .
Dioctyltin bis(2-ethylhexylmercaptoacetate): (CAS No.
Uniqueness
Diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate is unique due to its specific combination of tin, sulfur, and ester groups, which provide superior thermal stability compared to other similar compounds . Its ability to form stable complexes with free radicals makes it particularly effective as a heat stabilizer in polymer applications .
Propriétés
Numéro CAS |
22094-92-4 |
|---|---|
Formule moléculaire |
C36H72O4S2Sn |
Poids moléculaire |
751.8 g/mol |
Nom IUPAC |
octyl 2-[(2-octoxy-2-oxoethyl)sulfanyl-dioctylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-12-10(11)9-13;2*1-3-5-7-8-6-4-2;/h2*13H,2-9H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
PGMFOPJANVUDHV-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[7-Chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B14102783.png)

![4-[4-(benzyloxy)phenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14102786.png)
![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102800.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B14102807.png)


![2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102842.png)
![[4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate](/img/structure/B14102845.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14102853.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14102859.png)

![Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14102880.png)
